molecular formula C11H9F3O B1456016 5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1092349-35-3

5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1456016
CAS No.: 1092349-35-3
M. Wt: 214.18 g/mol
InChI Key: FSSSVKSYCYMUGI-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable precursor, such as a naphthalenone derivative, using difluoromethylating agents like chlorodifluoromethane in the presence of a base . The reaction conditions often include the use of solvents like acetic acid or trifluoroacetic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as palladium or nickel, can be employed to enhance the efficiency and selectivity of the reaction . The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The difluoromethyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific naphthalenone scaffold, which imparts distinct chemical and physical properties. The combination of difluoromethyl and fluoro groups enhances its reactivity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(difluoromethyl)-8-fluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-8-5-4-7(11(13)14)6-2-1-3-9(15)10(6)8/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSSVKSYCYMUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C(=O)C1)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744314
Record name 5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092349-35-3
Record name 5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
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5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
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5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
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5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 5
5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 6
5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one

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